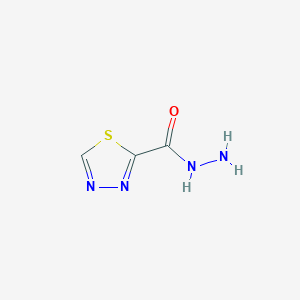

1,3,4-Thiadiazole-2-carbohydrazide

CAS No.: 1330755-61-7

Cat. No.: VC5830723

Molecular Formula: C3H4N4OS

Molecular Weight: 144.15

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1330755-61-7 |

|---|---|

| Molecular Formula | C3H4N4OS |

| Molecular Weight | 144.15 |

| IUPAC Name | 1,3,4-thiadiazole-2-carbohydrazide |

| Standard InChI | InChI=1S/C3H4N4OS/c4-6-2(8)3-7-5-1-9-3/h1H,4H2,(H,6,8) |

| Standard InChI Key | IALWHNJBLDNPMZ-UHFFFAOYSA-N |

| SMILES | C1=NN=C(S1)C(=O)NN |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

1,3,4-Thiadiazole-2-carbohydrazide (molecular formula: C₃H₅N₅OS; molecular weight: 159.17 g/mol) features a 1,3,4-thiadiazole core, a sulfur-containing heterocycle, substituted at the 2-position by a carbohydrazide group (-CONHNH₂) . The planar thiadiazole ring contributes to its aromaticity, while the carbohydrazide moiety enables hydrogen bonding and metal chelation, critical for biological interactions.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₃H₅N₅OS | |

| Molecular Weight | 159.17 g/mol | |

| CAS Number | 98022-46-9 | |

| Hydrogen Bond Donors | 3 | |

| Hydrogen Bond Acceptors | 5 |

The compound’s solubility varies with solvent polarity, showing moderate solubility in dimethyl sulfoxide (DMSO) and limited solubility in aqueous buffers. Its melting point and logP values remain undocumented in public databases, necessitating further experimental characterization.

Synthesis and Characterization

Synthetic Routes

1,3,4-Thiadiazole-2-carbohydrazide is typically synthesized via cyclization reactions or functional group transformations. A common method involves the reaction of 1,3,4-thiadiazole-2-carboxylic acid derivatives with hydrazine hydrate:

-

Hydrazide Formation: React ethyl 1,3,4-thiadiazole-2-carboxylate with excess hydrazine hydrate in ethanol under reflux.

-

Purification: Isolate the product via recrystallization or column chromatography.

Alternative routes include the use of iminoethers and carbohydrazides under controlled conditions, as demonstrated in the synthesis of neurokinin-3 receptor antagonists .

Characterization Techniques

-

Nuclear Magnetic Resonance (NMR): ¹H NMR (CDCl₃) displays signals for the carbohydrazide NH₂ protons (δ 4.15–4.45 ppm) and thiadiazole ring protons (δ 8.45–8.76 ppm) .

-

Infrared (IR) Spectroscopy: Stretching vibrations for C=O (1650–1700 cm⁻¹) and N-H (3200–3350 cm⁻¹) confirm the carbohydrazide group.

-

Mass Spectrometry: ESI-MS typically shows a molecular ion peak at m/z 159.17 [M+H]⁺.

Biological Activities and Mechanisms

Anticancer Activity

1,3,4-Thiadiazole-2-carbohydrazide derivatives exhibit moderate to potent antiproliferative effects against cancer cell lines. For example, compound 9 (a derivative with a 5-methyl substituent) showed IC₅₀ values of 2.1–4.3 μM against MCF-7 (breast) and A549 (lung) cancer cells. The mechanism involves:

-

DNA Intercalation: Planar thiadiazole rings intercalate into DNA, disrupting replication.

-

Topoisomerase Inhibition: Chelation of Mg²⁺ ions critical for topoisomerase II activity.

Table 2: Anticancer Activity of Selected Derivatives

| Derivative | Cell Line (IC₅₀, μM) | Mechanism | Source |

|---|---|---|---|

| 5-Methyl derivative | MCF-7: 2.1 | DNA intercalation | |

| Isatin-hybrid | A549: 3.8 | Topoisomerase II inhibition |

Antimicrobial Activity

The compound’s efficacy against bacterial and fungal pathogens stems from:

-

Cell Membrane Disruption: Hydrophobic interactions with lipid bilayers.

-

Enzyme Inhibition: Binding to dihydrofolate reductase (DHFR) in Staphylococcus aureus.

Applications in Medicinal Chemistry

Neurokinin-3 Receptor Antagonists

1,3,4-Thiadiazole-2-carbohydrazide derivatives, such as compound 3, act as potent neurokinin-3 receptor antagonists (IC₅₀: 12 nM) . These agents are investigated for treating sex-hormone disorders, including endometriosis and polycystic ovary syndrome (PCOS) .

Antitubercular Agents

Hybrid derivatives demonstrate activity against Mycobacterium tuberculosis (MIC: 6.25 μg/mL) by inhibiting InhA, a key enzyme in mycolic acid biosynthesis.

Recent Research Advancements

Molecular Docking Studies

Docking simulations reveal strong binding affinity (−9.2 kcal/mol) for COVID-19 main protease (Mpro), suggesting repurposing potential.

Pharmacokinetic Optimization

Structural modifications, such as compound 12 (t₁/₂: 8.2 h), improve metabolic stability and oral bioavailability in rat models .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume